4-methylsulfanyl-2-oxo-1H-pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile
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Overview
Description
4-methylsulfanyl-2-oxo-1H-pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is part of the pyrazolo[1,5-a][1,3,5]triazine family, known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methylsulfanyl-2-oxo-1H-pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile can be achieved through a microwave-assisted sequential one-pot approach. This method involves the reaction of appropriate starting materials under dielectric microwave heating, which enhances reaction efficiency and yield . The reaction typically involves the use of halogenated ketones and hydrazonoyl chlorides under controlled conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of microwave-assisted synthesis can be scaled up for industrial applications. This approach offers advantages such as reduced reaction times, higher yields, and the potential for sustainable synthesis processes .
Chemical Reactions Analysis
Types of Reactions
4-methylsulfanyl-2-oxo-1H-pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The methylsulfanyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
4-methylsulfanyl-2-oxo-1H-pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-methylsulfanyl-2-oxo-1H-pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes and receptors, disrupting biochemical processes within cells. The compound’s structure allows it to bind to active sites of enzymes, inhibiting their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrazolo[3,4-d]pyrimidines: Known for their CDK2 inhibitory activity, these compounds are structurally related and have similar applications in medicinal chemistry.
Uniqueness
4-methylsulfanyl-2-oxo-1H-pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Its methylsulfanyl group and oxo functionality contribute to its reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C7H5N5OS |
---|---|
Molecular Weight |
207.22 g/mol |
IUPAC Name |
4-methylsulfanyl-2-oxo-1H-pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile |
InChI |
InChI=1S/C7H5N5OS/c1-14-7-11-6(13)10-5-4(2-8)3-9-12(5)7/h3H,1H3,(H,10,13) |
InChI Key |
JVWAPJJPUNMQPK-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=O)NC2=C(C=NN21)C#N |
Origin of Product |
United States |
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